molecular formula C22H23N3O3 B11131334 4-(2-methylpropyl)-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

4-(2-methylpropyl)-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11131334
M. Wt: 377.4 g/mol
InChI Key: CYRXOVMVIWNDLT-UHFFFAOYSA-N
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Description

4-(2-METHYLPROPYL)-1,5-DIOXO-N-PHENYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYLPROPYL)-1,5-DIOXO-N-PHENYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include anhydrides, amines, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, distillation, and crystallization are often employed. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-METHYLPROPYL)-1,5-DIOXO-N-PHENYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines .

Scientific Research Applications

4-(2-METHYLPROPYL)-1,5-DIOXO-N-PHENYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-METHYLPROPYL)-1,5-DIOXO-N-PHENYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

4-(2-methylpropyl)-1,5-dioxo-N-phenyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C22H23N3O3/c1-15(2)14-24-20(27)17-10-6-7-11-18(17)25-19(26)12-13-22(24,25)21(28)23-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,23,28)

InChI Key

CYRXOVMVIWNDLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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